![molecular formula C19H20BrN5OS B11143861 [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11143861.png)
[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyrazole, pyridine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reactions: The brominated thiophene and the pyrazole derivative are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 4-bromopyridine under appropriate conditions.
Final Coupling: The final compound is obtained by coupling the pyrazole-thiophene intermediate with the piperazine derivative using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Overview
The compound [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule with significant potential in medicinal chemistry and various scientific applications. Its unique structural features, including a pyrazole ring, a bromothiophene moiety, and a piperazine derivative, contribute to its diverse biological activities and reactivity.
Preliminary studies suggest that this compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : The structural composition allows for potential interactions with cancer cell pathways.
- Neuroactive Properties : The piperazine moiety may facilitate interactions with neurotransmitter systems.
- Antimicrobial Effects : Initial evaluations indicate moderate to excellent antimicrobial activities against various strains.
Applications in Medicinal Chemistry
The compound's unique combination of heterocycles makes it a valuable candidate for drug development. Its potential applications include:
- Drug Design : The ability to modify functional groups allows for the design of novel therapeutic agents targeting specific diseases.
- Lead Compound Development : It serves as a lead compound for further optimization in pharmaceutical research.
Case Studies and Research Findings
Several studies have explored the applications and biological activities of similar compounds, providing insights into their mechanisms and efficacy:
- Antimicrobial Evaluation : A study on related piperazine derivatives demonstrated significant antimicrobial activity against bacterial strains, suggesting that modifications to the structure can enhance efficacy .
- Molecular Docking Studies : Computational studies indicate strong interactions between these compounds and biological targets, supporting their potential as therapeutic agents .
- Synthesis and Characterization : Research detailing synthetic routes highlights the importance of optimizing conditions for higher yields and purity, which is crucial for practical applications in drug development .
Mechanism of Action
The mechanism of action of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound shares the bromothiophene moiety and is used in materials science applications.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure and is used as an intermediate in organic synthesis.
Uniqueness
1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which combines a pyrazole ring, a bromothiophene moiety, and a piperazine derivative, suggests a variety of biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Molecular Formula and Weight
- Molecular Formula : C19H20BrN5OS
- Molecular Weight : 446.4 g/mol
Structural Features
The compound features:
- A pyrazole ring that is known for its diverse biological activities.
- A bromothiophene moiety , which enhances the compound's reactivity.
- A piperazine derivative , which is often associated with neuroactive properties.
General Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Neuroprotective
These properties are attributed to the ability of the pyrazole nucleus to interact with various biological targets, including enzymes and receptors involved in disease pathways .
Specific Activities of the Compound
Preliminary studies on this compound suggest:
- Anticancer Activity : In silico predictions indicate potential interactions with cancer-related targets.
- Neuroactive Properties : The piperazine component may enhance its efficacy in treating neurological disorders.
- Anti-inflammatory Effects : Similar compounds have shown promising results in reducing inflammatory markers .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-(4-bromophenyl)-1H-pyrazole | Pyrazole ring with bromine substitution | Anticancer | Simpler structure, less steric hindrance |
2-(pyridin-3-yl)ethylamine | Pyridine derivative | Neuroactive | Directly interacts with neurotransmitter systems |
4-(2-methylpyridin-4-yl)piperazine | Piperazine with methyl-substituted pyridine | Antimicrobial | Enhanced solubility due to methyl group |
This table illustrates how the unique combination of structural elements in this compound may confer distinct pharmacological properties not found in simpler analogs.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes such as cyclin-dependent kinases and monoamine oxidase.
- Receptor Modulation : Binding to neurotransmitter receptors may explain its neuroactive properties.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Anti-inflammatory Studies : A series of novel pyrazole derivatives demonstrated significant inhibition of TNF-alpha and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : Research on pyrazole-containing compounds showed effective inhibition against various bacterial strains, suggesting that structural modifications can enhance antimicrobial properties .
- Neuroprotective Effects : Compounds with similar piperazine structures have been reported to exhibit neuroprotective effects in models of neurodegeneration, indicating potential therapeutic applications for cognitive disorders .
Properties
Molecular Formula |
C19H20BrN5OS |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20BrN5OS/c20-18-2-1-17(27-18)15-13-16(23-22-15)19(26)25-11-9-24(10-12-25)8-5-14-3-6-21-7-4-14/h1-4,6-7,13H,5,8-12H2,(H,22,23) |
InChI Key |
HYUMIYXUGXRENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NNC(=C3)C4=CC=C(S4)Br |
Origin of Product |
United States |
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